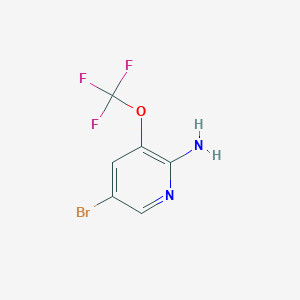

5-Bromo-3-(trifluoromethoxy)pyridin-2-amine

説明

“5-Bromo-3-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1361852-35-8. It has a molecular weight of 257.01 and its linear formula is C6H4BRF3N2O . It is a light yellow solid .

Physical And Chemical Properties Analysis

“5-Bromo-3-(trifluoromethoxy)pyridin-2-amine” is a light yellow solid . It has a molecular weight of 257.01 . The compound should be stored at 0-8°C .科学的研究の応用

Catalytic Selectivity in Amination

The application of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine in catalytic processes demonstrates its significance in achieving selective amination. A notable example is its use in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine with exceptional chemoselectivity and isolated yield, highlighting the compound's utility in synthesizing specific aminated derivatives (Ji, Li, & Bunnelle, 2003).

Spectroscopic and Antimicrobial Studies

Spectroscopic techniques have been applied to 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine to understand its structural and electronic properties better. Through Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, coupled with density functional theory (DFT) calculations, the compound's non-linear optical properties and interaction energies have been explored. Additionally, its antimicrobial activities against various pathogens have been investigated, showcasing its potential in biomedical research (Vural & Kara, 2017).

Synthesis of Functionalized Derivatives

The reactivity of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine with primary aliphatic amines has led to the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. This process, characterized by selectivity and high yield, emphasizes the compound's versatility in creating structurally diverse and functionally rich derivatives, useful in various chemical syntheses (Zanatta et al., 2021).

Chemoselective Synthesis Methods

Another application involves the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles through the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. This method demonstrates the compound's utility in achieving high yields of target molecules under environmentally friendly conditions, further broadening its applicability in organic synthesis (Aquino et al., 2015).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been shown to target the respiratory system .

Mode of Action

Related compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling, which is a key process in organic synthesis .

Result of Action

Similar compounds have been shown to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, it should be used only outdoors or in a well-ventilated area to minimize exposure and potential respiratory irritation .

特性

IUPAC Name |

5-bromo-3-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALZNRMUOHPSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OC(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1361852-35-8 | |

| Record name | 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)

![2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2891469.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2891470.png)

![ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2891471.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2891474.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2891477.png)

![3-(3-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2891480.png)